![molecular formula C10H13BrS B1522543 1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene CAS No. 1249091-47-1](/img/structure/B1522543.png)
1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene
Overview
Description
“1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene” is a chemical compound with the CAS Number: 1249091-47-1 . It has a molecular weight of 245.18 . The IUPAC name for this compound is 1-bromo-4-[(isopropylsulfanyl)methyl]benzene . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene” is 1S/C10H13BrS/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene” is a liquid at room temperature . It has a molecular weight of 245.18 .Scientific Research Applications
Synthesis and Biological Evaluation
A method for synthesizing derivatives of benzene, including those similar to 1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene, has been developed. This method involves the reaction of phenol and aniline derivatives with propargyl bromide. The synthesized compounds have been evaluated for antibacterial and antiurease activities, with some showing significant potential in these areas (Batool et al., 2014).
Halogenation Techniques
Research on the halogenation of polyalkylbenzenes, a category which includes compounds like 1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene, indicates the effectiveness of using N-Halosuccinimide and acidic catalysts for ring halogenation. This method has proven efficient for synthesizing mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).
Dendrimer Synthesis
1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene has been used in the regiospecific hydrosilylation process, which is integral in the modular construction of dendritic carbosilanes. This approach offers a streamlined route for building molecular structures that can be used for synthesizing modified carbosilane dendrimers (Casado & Stobart, 2000).
Polymer Chemistry
In the field of polymer chemistry, 1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene derivatives have been used as bifunctional initiators in the ring-opening polymerization of tetrahydrofuran. This technique is crucial for developing polymers with alternating side chains and enhanced solubility in organic solvents (Cianga, Hepuzer & Yagcı, 2002).
Electrophilic Substitution Reactions
The compound's derivatives have been subject to electrophilic substitution reactions, which are pivotal in studying and manipulating molecular structures. These reactions have been explored in various chemical compounds, offering insights into orientation and reactivity patterns (Horaguchi, Yamazaki & Abe, 1980).
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-(propan-2-ylsulfanylmethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSHURYYLLFBGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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